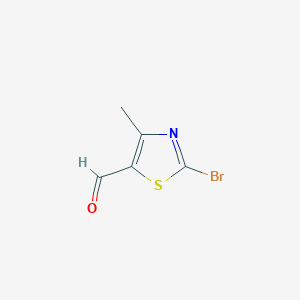

2-Bromo-4-methylthiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYIYXCLOXLCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-bromo-4-methylthiazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the generation of novel therapeutic agents.

Core Compound Identification and Properties

Molecular Formula: C₅H₄BrNOS[1][3]

Molecular Weight: 206.06 g/mol [1][3]

Physicochemical Properties

Precise experimental data for the physical properties of this compound is not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds and information from suppliers, the following properties can be inferred:

| Property | Value/Description | Source |

| Appearance | Expected to be a solid, ranging from off-white to yellow or brown. | General observation for similar compounds |

| Melting Point | Not definitively reported. For comparison, the related 2-bromo-4-methylthiazole-5-carboxylic acid has a melting point of 163-168 °C.[2] | [2] |

| Boiling Point | Not reported. Likely to decompose at higher temperatures. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. | General chemical principles |

| Storage | Recommended storage is under an inert atmosphere at 2-8°C.[1] | [1] |

Spectroscopic Data

While specific spectra are proprietary to chemical suppliers, typical spectroscopic characteristics can be anticipated based on the molecule's structure. Researchers can obtain specific data sheets from vendors upon request.[1][4]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9-10 ppm). A singlet for the methyl group (CH₃) would appear further upfield.

-

¹³C NMR: The carbon NMR would exhibit a characteristic signal for the carbonyl carbon of the aldehyde at a significantly downfield position (around 180-200 ppm). Other signals would correspond to the carbons of the thiazole ring and the methyl group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be prominent, typically in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Manufacturing

Retrosynthetic Analysis and Plausible Synthetic Pathway

A logical approach to the synthesis of this compound involves the construction of the substituted thiazole ring followed by the introduction of the aldehyde functionality, or vice-versa. One common strategy is the Hantzsch thiazole synthesis, followed by functional group interconversion.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, two-step protocol for the synthesis of a similar compound, 4-methyl-thiazole-5-carbaldehyde, which can be adapted for the target molecule. This process involves the reduction of a carboxylate ester to an alcohol, followed by oxidation to the aldehyde.[5]

Step 1: Reduction of Ethyl 2-bromo-4-methylthiazole-5-carboxylate to (2-Bromo-4-methylthiazol-5-yl)methanol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate in a suitable anhydrous solvent like tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), portion-wise while maintaining the temperature. The choice of reducing agent is critical to avoid side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate at 0°C. Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.

Step 2: Oxidation of (2-Bromo-4-methylthiazol-5-yl)methanol to this compound

-

Reaction Setup: Dissolve the alcohol from the previous step in an appropriate solvent, such as dichloromethane (DCM).

-

Oxidation: Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution at room temperature. These reagents are selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of silica gel to remove the oxidant byproducts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, with the reactivity of both an aromatic aldehyde and a bromo-substituted heterocycle. This dual reactivity makes it a versatile intermediate in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde functional group is a key site for molecular elaboration.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-bromo-4-methylthiazole-5-carboxylic acid, using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the primary alcohol, (2-bromo-4-methylthiazol-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), which are important intermediates in the synthesis of various nitrogen-containing heterocycles.

-

Wittig and Related Reactions: It can react with phosphorus ylides in Wittig-type reactions to form alkenes.

Reactions of the Bromo Group

The bromine atom on the thiazole ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The bromo group can be readily displaced by various aryl and heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or esters. This is a cornerstone reaction in modern drug discovery for building molecular complexity.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities.

-

Sonogashira Coupling: This reaction facilitates the formation of C-C bonds with terminal alkynes, providing access to alkynyl-substituted thiazoles.

-

Nucleophilic Aromatic Substitution (SNAAr): Under certain conditions, the bromo group can be displaced by strong nucleophiles.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[6] The unique combination of functional groups in this compound makes it a highly valuable starting material for the synthesis of novel therapeutic agents.

Role as a Key Building Block for Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminothiazole moiety, which can be readily synthesized from 2-bromo-thiazole precursors, is a common feature in many kinase inhibitors.

Scientific literature highlights the use of similar thiazole carboxamides in the development of potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is a key target in oncology.[6] The general strategy involves using the bromo-thiazole as a scaffold to introduce various substituents that can interact with the ATP-binding site of the kinase.

Potential in Other Therapeutic Areas

Beyond oncology, thiazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.[8]

-

Anti-inflammatory Agents: The thiazole scaffold is present in some anti-inflammatory drugs.

-

Antiviral Activity: Certain thiazole derivatives have been investigated for their antiviral properties, including against HIV.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for similar bromo- and aldehyde-containing heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its dual reactivity, stemming from the aldehyde and bromo functionalities on the privileged thiazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important intermediate in their drug discovery and development endeavors.

References

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-4-formamido-5-methylthiazole. Retrieved from [Link]

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

- Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

-

ACS Publications. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

Sources

- 1. 933720-87-7|this compound|BLD Pharm [bldpharm.com]

- 2. 40003-41-6 2-Bromo-4-methylthiazole-5-carboxylic acid AKSci W6042 [aksci.com]

- 3. 933720-87-7 | this compound - Moldb [moldb.com]

- 4. This compound(933720-87-7) 1H NMR spectrum [chemicalbook.com]

- 5. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 6. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

physical and chemical properties of 2-Bromo-4-methylthiazole-5-carbaldehyde

An In-Depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of a Heterocyclic Building Block

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with bromine, methyl, and aldehyde functional groups. This specific arrangement of reactive sites makes it a highly valuable and versatile intermediate in synthetic organic chemistry. Thiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs due to their wide range of biological activities.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed examination of the physicochemical properties, chemical reactivity, and strategic applications of this key building block, grounding theoretical knowledge in practical, field-proven insights.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible research. The fundamental properties of this compound are summarized below. While some experimental data for this specific compound is not extensively published, its properties can be reliably inferred from its structure and data on closely related analogues.

| Property | Data | Source |

| CAS Number | 933720-87-7 | [3][4] |

| Molecular Formula | C₅H₄BrNOS | [5][6] |

| Molecular Weight | 206.06 g/mol | [5][6] |

| IUPAC Name | 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Appearance | Typically a solid, ranging from off-white to yellow/brown | Inferred |

| Purity | Commercially available with purity typically ≥97% | [6] |

| Storage | Store in a cool, dry, well-ventilated place. Recommended storage temperature 2-8°C. | [7] |

Chemical Profile and Synthetic Versatility

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the aldehyde group, the bromine atom at the 2-position, and the thiazole ring itself. This trifecta of reactivity allows for sequential, regioselective modifications.

Caption: Workflow for selective aldehyde reduction.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable alcohol solvent (e.g., methanol or ethanol).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction rate and prevent side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Quenching: Carefully quench the excess NaBH₄ by slowly adding dilute hydrochloric acid or acetone until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude alcohol using silica gel column chromatography.

-

Validation: Confirm the structure of (2-bromo-4-methylthiazol-5-yl)methanol using ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of alcohol and methylene protons) and Mass Spectrometry (confirmation of the expected molecular weight).

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a cornerstone of many pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory agents. [2][8]this compound serves as an invaluable starting point for synthesizing analogs of these drugs.

-

Scaffold for Kinase Inhibitors: Many tyrosine kinase inhibitors, such as the FDA-approved drug Dasatinib, feature complex heterocyclic systems. [2]The described compound provides a modifiable thiazole core that can be elaborated through cross-coupling and condensation reactions to build libraries of potential kinase inhibitors for screening. [1]* Intermediate for Novel Antibacterials: The structural motif is present in compounds investigated for antibacterial activity. The ability to functionalize both the C2 (bromo) and C5 (aldehyde) positions allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency against bacterial targets. [2]* Building Block for Agrochemicals: Beyond pharmaceuticals, this compound is also utilized in the development of advanced agrochemicals, such as fungicides and herbicides, where the thiazole ring contributes to biological efficacy. [8]

Safety, Handling, and Storage

As a halogenated heterocyclic compound, this compound requires careful handling in a controlled laboratory environment. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds provides a strong basis for hazard assessment.

-

Hazard Profile (Inferred): Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation/sensitization, and cause serious eye irritation. [9]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [10][11]* First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [10] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [10] * Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. [11]* Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [10]

-

References

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

PubChem. (n.d.). 2-Bromo-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. This compound | 933720-87-7 [chemicalbook.com]

- 4. 933720-87-7|this compound|BLD Pharm [bldpharm.com]

- 5. Buy 4-Bromo-2-methylthiazole-5-carbaldehyde (EVT-14062359) [evitachem.com]

- 6. 933720-87-7 | this compound - Moldb [moldb.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Bromo-1,3-thiazole-5-carbaldehyde | C4H2BrNOS | CID 2773259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-4-methylthiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the influence of the thiazole core, bromine substituent, methyl group, and aldehyde functionality, we present an in-depth interpretation of the expected spectral data. This guide is intended to assist researchers in the identification, verification, and quality control of this important synthetic intermediate.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents. This compound, with its strategically placed functional groups, offers multiple avenues for synthetic elaboration, making it a valuable precursor for the synthesis of diverse compound libraries.

Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides a detailed roadmap for its spectroscopic analysis.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic fingerprint. The electron-withdrawing nature of the bromine atom and the aldehyde group, coupled with the electron-donating effect of the methyl group, creates a distinct electronic environment within the thiazole ring, which is reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its constitution.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

Caption: Workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl and aldehyde protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~2.7 | Singlet | 3H | -CH₃ | The methyl group at the C4 position is expected to resonate in this region. The absence of adjacent protons results in a singlet. |

| 2 | ~9.9 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, thus appearing at a high chemical shift. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~18 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |

| 2 | ~120 | C5 | The carbon bearing the aldehyde group will be influenced by its electron-withdrawing nature. |

| 3 | ~145 | C2 | The carbon attached to the electronegative bromine atom will be significantly deshielded. |

| 4 | ~160 | C4 | The carbon attached to the methyl group and part of the thiazole ring. |

| 5 | ~185 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded and will appear furthest downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Caption: Workflow for ATR-IR data acquisition.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2900-3000 | Weak-Medium | C-H stretch (methyl) | Characteristic stretching vibrations of the sp³ hybridized C-H bonds in the methyl group. |

| ~2720, ~2820 | Weak-Medium | C-H stretch (aldehyde) | The Fermi resonance of the aldehyde C-H stretch typically results in two weak bands in this region.[2] |

| ~1690 | Strong | C=O stretch (aldehyde) | The strong carbonyl stretch is a hallmark of the aldehyde functional group. Conjugation with the thiazole ring may shift this to a slightly lower wavenumber.[2] |

| ~1550 | Medium | C=N stretch (thiazole) | The stretching vibration of the endocyclic C=N bond in the thiazole ring. |

| ~1450 | Medium | C=C stretch (thiazole) | The stretching vibration of the endocyclic C=C bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Caption: Workflow for EI-MS data acquisition.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Molecular Ion (M⁺): The molecular weight of C₅H₄BrNOS is approximately 206 g/mol . Therefore, the mass spectrum should show two peaks of nearly equal intensity at m/z 205 and 207, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

Key Fragmentation Pathways: The molecular ion can undergo several fragmentation pathways, leading to characteristic fragment ions.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of a hydrogen radical (-H•): This would result in a fragment ion at m/z 204/206.

-

Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group would lead to a fragment at m/z 176/178.

-

Loss of a bromine radical (-Br•): This would give a fragment ion at m/z 126.

Conclusion

The spectroscopic characterization of this compound is crucial for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The presented data and interpretations, grounded in the fundamental principles of spectroscopy and the known behavior of related thiazole derivatives, offer a robust framework for the identification and quality assessment of this versatile building block. Researchers are encouraged to use this guide in conjunction with their experimentally acquired data for a comprehensive structural elucidation.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of new anticancer agents. European Journal of Medicinal Chemistry, 97, 685-710.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to the Biological Potential of Thiazole-Based Aldehydes

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] When functionalized with an aldehyde group, this heterocyclic system gains a unique chemical reactivity that translates into a broad spectrum of biological activities. This guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of thiazole-based aldehydes. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for biological evaluation, and a forward-looking perspective on this promising class of compounds.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry.[2] Its presence in natural products like vitamin B1 (Thiamine) and potent therapeutic agents such as the anticancer drugs Dasatinib and Ixazomib underscores its pharmacological significance.[1][3] The unique electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an excellent pharmacophore for engaging with biological targets like enzymes and proteins.[3]

The introduction of an aldehyde (-CHO) group onto the thiazole ring creates a reactive electrophilic center. This functionalization opens up a vast chemical space for derivatization and allows the molecule to potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in protein active sites, leading to potent and often irreversible inhibition. This guide explores the multifaceted potential of these specialized thiazole derivatives.

Synthetic Pathways to Thiazole-Based Aldehydes

The generation of a diverse library of thiazole-based aldehydes is predicated on robust and versatile synthetic strategies. The choice of a synthetic route is often dictated by the desired substitution pattern and the stability of the starting materials.

Hantzsch Thiazole Synthesis

A classical and widely adopted method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[4] This reaction provides a straightforward route to substituted thiazoles, which can then be formylated.

Formylation of Pre-formed Thiazole Rings

Direct formylation of a pre-existing thiazole ring is a common strategy. The Vilsmeier-Haack reaction, for instance, is a powerful method for introducing an aldehyde group onto electron-rich aromatic rings, including thiazoles.

Multi-Component Reactions

Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to build molecular complexity in a single step. An MCR involving aldehydes, isothiocyanates, and alkyl bromides has been reported for the green synthesis of thiazole derivatives.[5] Such methods are highly efficient and align with the principles of sustainable chemistry.[5]

Oxidation of Thiazole Methanols

A reliable method involves the synthesis of a thiazole-methanol intermediate, followed by its selective oxidation to the corresponding aldehyde.

-

Causality of Reagent Choice: The use of mild oxidizing agents like Dess-Martin periodinane or pyridinium chlorochromate (PCC) is crucial. These reagents are selected for their high selectivity for primary alcohols and their ability to prevent over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants like potassium permanganate. This control is essential for preserving the reactive aldehyde functionality.

Spectrum of Biological Activities

Thiazole-based aldehydes and their derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for drug development in multiple therapeutic areas.

Anticancer Activity

The anticancer potential of thiazole derivatives is extensively documented.[3] These compounds exert their effects through various mechanisms, making them attractive for combating the heterogeneity and resistance of cancer.[3][6]

-

Mechanism of Action: Thiazole derivatives have been shown to induce apoptosis (programmed cell death), disrupt microtubule assembly during cell division, and inhibit critical signaling pathways such as NF-κB, PI3K/Akt/mTOR.[6] The aldehyde functionality can enhance potency by forming covalent adducts with target proteins. For example, some thiazole-based compounds have been designed to inhibit human lactate dehydrogenase A (hLDHA), an enzyme crucial for tumor glycolysis.[7]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the thiazole ring and any associated phenyl rings significantly influence anticancer activity. For instance, the presence of electron-withdrawing groups like halogens (e.g., chlorine, bromine) or methoxy groups on an attached phenyl ring can dramatically enhance cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[2][8]

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Citation |

| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | MCF-7 | 2.57 ± 0.16 | [8][9] |

| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole | HepG2 | 7.26 ± 0.44 | [8][9] |

| 87a | β-pentene based, hydroxyl on benzene ring | HeLa | 3.48 ± 0.14 | [2] |

| 91a | Pyrazole, naphthalene, and thiazole rings | HeLa | 0.86 | [2] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[10] Thiazole derivatives have emerged as a promising class of antimicrobial compounds, effective against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.[11][12]

-

Mechanism of Action: The antimicrobial action of thiazoles can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[11] The dual hydrophobic and hydrophilic nature of some thiazole derivatives allows them to penetrate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[12]

-

SAR Insights: SAR studies on antimicrobial thiazoles have shown that hybridization with other heterocyclic scaffolds, such as pyrazoline, can significantly enhance potency.[13] The lipophilicity of the molecule, often quantified by the partition coefficient (log P), is a critical parameter influencing antimicrobial efficacy.[14]

| Compound Class | Test Organism | MIC (µg/mL) | Citation |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae | 0.03–7.81 | [13] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | E. coli | 0.03–7.81 | [13] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus / E. coli | 16.1 µM | [11] |

| Benzo[d]thiazole derivatives | Gram-positive/negative bacteria | 50–75 | [14] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting enzymes in the arachidonic acid pathway.[15]

-

Mechanism of Action: Several thiazole compounds have been shown to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[15][16] Some derivatives may also reduce the synthesis of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS).[17]

-

Evaluation Models: The anti-inflammatory effects are commonly evaluated using in vivo models such as the carrageenan-induced rat paw edema assay, which measures the reduction in swelling after administration of the test compound.[18][19]

Neuroprotective and Enzyme Inhibitory Activity

The thiazole scaffold is also being explored for its potential in treating neurodegenerative diseases.[20][21]

-

Neuroprotection: Certain thiazole sulfonamides have shown neuroprotective capabilities against toxin-induced damage in neuronal cell models, mitigating oxidative stress and preventing mitochondrial dysfunction.[20]

-

Enzyme Inhibition: Thiazole derivatives are potent inhibitors of various enzymes.[22] They have been investigated as inhibitors of cholinesterases (implicated in Alzheimer's disease), carbonic anhydrases, and various protein kinases involved in cancer signaling.[23][24][25] The ability of the thiazole ring to fit into active sites and form key interactions makes it a versatile scaffold for designing specific enzyme inhibitors.[23]

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which thiazole-based aldehydes exert their effects is paramount for rational drug design.

Inhibition of Kinase Signaling in Cancer

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been successfully developed as kinase inhibitors.[23]

-

Targeted Pathways: Thiazoles have been shown to inhibit kinases in pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR.[6] The nitrogen atom of the thiazole ring often acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.[3]

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [26][27]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare two-fold serial dilutions of the thiazole-based aldehyde in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The use of a viability indicator dye like resazurin can aid in visualization; a color change from blue to pink indicates metabolic activity (growth).

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. [28]

Challenges and Future Perspectives

While thiazole-based aldehydes hold immense promise, their development is not without challenges. The inherent reactivity of the aldehyde group can lead to off-target effects and potential toxicity. Future research should focus on:

-

Prodrug Strategies: Masking the aldehyde group in a prodrug form that is selectively cleaved at the target site could enhance specificity and reduce toxicity.

-

Targeted Delivery: Conjugating these compounds to targeting moieties (e.g., antibodies, peptides) could improve their therapeutic index.

-

Mechanism Deconvolution: Advanced chemical biology and proteomic approaches are needed to definitively identify the molecular targets and comprehensively understand the mechanism of action for lead compounds.

-

Green Synthesis: Continued development of environmentally friendly synthetic methods is crucial for sustainable drug development. [5]

Conclusion

Thiazole-based aldehydes represent a versatile and potent class of bioactive molecules. Their straightforward synthesis, coupled with a broad spectrum of pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory effects—makes them a rich area for continued investigation. By leveraging a deep understanding of their structure-activity relationships and mechanisms of action, researchers can rationally design and develop next-generation therapeutics with improved efficacy and safety profiles. The experimental frameworks provided in this guide offer a robust starting point for the rigorous evaluation of these promising compounds.

References

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

-

Assessment and evaluation of methods used for antimicrobial activity assay. (2024). IntechOpen. [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]

-

Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science Publishers. [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. [Link]

-

Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. (n.d.). National Institutes of Health. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central. [Link]

-

Thiazole. (n.d.). Wikipedia. [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). MDPI. [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). PubMed. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). European Journal of Medicinal Chemistry Reports. [Link]

-

Rapid Evaluation of Antimicrobial Potency Through Bacterial Collective Motion Analysis. (2024). ACS Sensors. [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Pharmaceutical and Life Sciences. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

-

Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Bentham Science Publishers. [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. [Link]

-

Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (n.d.). PubMed Central. [Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Medicinal Chemistry. [Link]

-

Synthesis of thiazoles from aldehydes, amines, and element sulfur. (n.d.). ResearchGate. [Link]

-

Synthesis of thiazoles from aldehydes, amines, and elemental sulfur. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

-

(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PubMed Central. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). PubMed Central. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

-

Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (n.d.). Semantic Scholar. [Link]

-

Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. (n.d.). MDPI. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jchemrev.com [jchemrev.com]

- 12. mdpi.com [mdpi.com]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]

- 17. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 19. wjpmr.com [wjpmr.com]

- 20. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 24. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 25. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 28. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole Derivatives in Drug Discovery: A Technical Guide to a Privileged Scaffold

Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its unique structural features and versatile chemical reactivity have allowed for the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[2][4] Thiazole-based compounds are integral to numerous FDA-approved drugs, demonstrating therapeutic efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[5][6] This guide provides an in-depth exploration of thiazole derivatives in modern drug discovery, intended for researchers and drug development professionals. We will examine the core chemical properties that make this scaffold a privileged structure, delve into key synthetic methodologies with a focus on the rationale behind experimental choices, and survey its extensive therapeutic applications with an emphasis on mechanisms of action. This document is structured to serve as a practical and authoritative resource, bridging fundamental chemistry with clinical application.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus is a cornerstone of heterocyclic chemistry and drug design.[1][7] Its prevalence in both natural products, such as Thiamine (Vitamin B1), and synthetic drugs underscores its evolutionary selection as a biocompatible and functionally versatile scaffold.[1]

Chemical Properties and Reactivity

The thiazole ring's chemical character is defined by the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom.[8] This arrangement results in a unique electron distribution: position C2 is electron-deficient and susceptible to nucleophilic attack, while position C5 is electron-rich, making it the preferred site for electrophilic substitution.[9] The nitrogen atom at position 3 acts as a proton acceptor (base) and a site for N-alkylation, forming thiazolium cations.[9] This nuanced reactivity allows for precise and regioselective modifications, a critical feature for structure-activity relationship (SAR) studies in drug development.[10]

Significance in Drug Design

The thiazole ring is more than a simple molecular framework; it actively participates in biological interactions. The nitrogen atom is a proficient hydrogen bond acceptor, enabling strong binding to target proteins and enzymes.[11] The ring system itself is relatively stable and can serve as a bioisostere for other aromatic systems, like benzene or pyridine, while offering distinct electronic and solubility properties. Its ability to be substituted at multiple positions (C2, C4, and C5) provides the chemical diversity needed to optimize potency, selectivity, bioavailability, and toxicity profiles.[4][12]

Synthesis of Thiazole Derivatives: Key Methodologies

The construction of the thiazole ring is a well-established field, with several named reactions providing reliable access to a wide array of derivatives.

The Hantzsch Thiazole Synthesis: A Cornerstone Method

The most renowned and widely utilized method for synthesizing thiazoles is the Hantzsch synthesis, first reported in 1887.[7] This reaction is valued for its reliability, broad substrate scope, and operational simplicity.

Causality Behind the Experimental Choice: The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[7] This choice of reactants is mechanistically driven. The thioamide provides the requisite N-C-S fragment, acting as a potent nucleophile via its sulfur atom. The α-haloketone provides the remaining C-C fragment and possesses two key features: a reactive electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (the halide), which facilitates the final cyclization step. This elegant convergence of nucleophilic and electrophilic partners makes the Hantzsch synthesis a highly efficient and predictable method for creating the 2,4-disubstituted thiazole core.[7]

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: General Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol describes a self-validating system where the formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected thioamide (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Initiation of Reaction: Add the corresponding α-haloketone (1.0 equivalent) to the solution. Causality Note: Stoichiometric amounts are used to ensure complete consumption of the starting materials, simplifying purification.

-

Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by TLC every 30-60 minutes, observing the disappearance of starting material spots and the appearance of a new product spot.

-

Work-up: Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.

-

Neutralization & Extraction: Add a saturated solution of sodium bicarbonate to neutralize any acid formed. If the product is not soluble in water, extract it into an organic solvent like ethyl acetate. Causality Note: Neutralization is crucial to prevent side reactions and ensure the product is in its free base form for proper isolation.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified thiazole derivative using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]

Other Synthetic Routes

While the Hantzsch synthesis is dominant, other methods like the Cook-Heilborn synthesis (for 5-aminothiazoles from α-aminonitriles) and Tcherniac's synthesis (for 2-substituted thiazoles from α-thiocyanoketones) provide access to different substitution patterns.[9]

Therapeutic Landscape of Thiazole Derivatives

The thiazole scaffold is a key component in drugs targeting a wide array of diseases.[2][4][5]

Anticancer Agents

Thiazole derivatives have emerged as highly effective anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[2][11][14]

The versatility of the thiazole scaffold allows it to be tailored to inhibit numerous cancer-related targets.[8]

-

Kinase Inhibition: Many thiazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. A prime example is Dasatinib , an FDA-approved drug that targets the BCR-ABL kinase in chronic myeloid leukemia.[15]

-

Induction of Apoptosis: Thiazoles can trigger programmed cell death (apoptosis) in cancer cells by modulating key proteins in the apoptotic pathway, such as those in the Bcl-2 family.[8][13][16]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. This disruption halts the cell cycle and leads to cell death, a mechanism similar to that of the taxane class of drugs.[8][16]

-

Enzyme Inhibition: Thiazoles have been shown to inhibit other crucial enzymes like topoisomerase and histone deacetylases (HDAC), which are involved in DNA replication and gene expression.[16][17]

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. media.neliti.com [media.neliti.com]

- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-4-methylthiazole-5-carbaldehyde safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-methylthiazole-5-carbaldehyde

Introduction: The Significance of a Versatile Heterocycle

This compound is a bifunctional heterocyclic compound of increasing importance in the fields of medicinal chemistry and drug development. Its structure, which incorporates a reactive aldehyde group and a bromine-substituted thiazole ring, makes it a valuable synthetic intermediate. Thiazole derivatives are recognized as "privileged scaffolds" in pharmaceutical research, forming the core of numerous biologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds[1][2]. This specific aldehyde serves as a crucial building block for constructing more complex molecules, often through reactions like cross-coupling and condensation, enabling the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutics such as potent kinase inhibitors[1].

The inherent reactivity that makes this compound a valuable synthetic tool also dictates the need for rigorous safety and handling protocols. This guide provides an in-depth analysis of the associated hazards and outlines field-proven procedures for its safe management in a research and development setting. The protocols described herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this reagent responsibly, ensuring both personal safety and experimental integrity.

Section 1: Comprehensive Hazard Analysis

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The compound presents multiple health risks upon exposure, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification and Health Effects

The primary hazards are acute toxicity if ingested, severe irritation to the skin and eyes, the potential to cause an allergic skin reaction (sensitization), and respiratory irritation. These classifications necessitate stringent control measures to prevent direct contact and inhalation. The aldehyde functional group is a known electrophile and can react with biological nucleophiles, such as amino acid residues in proteins, which is a likely mechanism for its irritant and sensitizing properties. Furthermore, studies on thiazole-containing drugs indicate that they can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which may contribute to toxicity[3].

The official GHS hazard classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of the compound can lead to adverse health effects. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause inflammation and redness. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Repeated skin contact may lead to an allergic response. |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Contact with eyes can result in significant and potentially damaging irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. |

Data sourced from the Sigma-Aldrich Safety Data Sheet[1].

Physical and Chemical Hazards

Beyond its biological reactivity, this compound is a combustible solid. While it does not have a low flash point, it can burn if ignited. Of significant note is its potential to form explosive mixtures with air upon intense heating. Finely distributed dust, when agitated in the air, can also create a dust explosion hazard[1].

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls to contain the hazard at its source and appropriate PPE to protect the individual operator.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills. The fume hood provides a controlled environment with adequate ventilation, drawing airborne particles away from the user's breathing zone. For weighing operations, an enclosed balance or a powder containment hood is recommended to minimize dust dispersal. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[4].

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must directly address the hazards identified in Section 1. The following constitute the minimum required PPE for handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles[1].

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste[1].

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For tasks involving larger quantities, additional protection such as chemical-resistant aprons and sleeves should be considered. Contaminated work clothing must not be taken out of the laboratory[1].

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with a combination organic vapor/particulate cartridge should be used[1].

Section 3: Standard Operating Protocol for Safe Handling

The following step-by-step protocol outlines the safe handling workflow for this compound, from initial preparation to reaction quenching. This workflow is designed as a self-validating system, with critical safety checks integrated at each stage.

Experimental Workflow Protocol

-

Preparation and Pre-Use Checklist:

-

Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Verify the immediate availability of an eyewash station and safety shower.

-

Don all required PPE as specified in Section 2.2.

-

Prepare all necessary glassware and reagents for the experiment.

-

Locate the appropriate spill kit and waste container before starting work.

-

-

Weighing and Transfer:

-

Perform all weighing operations within a fume hood or a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid compound, avoiding the creation of dust.

-

Close the primary container immediately after dispensing the required amount.

-

Clean any residual dust from the spatula and weighing vessel with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

-

-

Reaction Setup and Execution:

-

Add the compound to the reaction vessel within the fume hood.

-

If dissolving in a solvent, add the solvent slowly to prevent splashing.

-

Once the reaction is assembled and running, maintain the sash of the fume hood at the lowest practical height.

-

Clearly label the reaction vessel with its contents.

-

-

Post-Reaction Workup and Cleanup:

-

Quench the reaction using appropriate, pre-determined procedures.

-

Decontaminate all glassware by rinsing with a suitable solvent. The initial rinsate should be treated as hazardous waste.

-

Wipe down the work surface in the fume hood with a suitable cleaning agent.

-

The logical flow of this protocol, emphasizing containment and protection at each step, is visualized in the diagram below.

Caption: Safe Handling Workflow for this compound.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

-

In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[1][5].

-

In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation or a rash develops, consult a physician[1][4].

-

In Case of Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[1].

-

In Case of Ingestion: Rinse the mouth with water. Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical consultation[1].

-

In Case of a Spill: For small spills, absorb the material with inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Section 5: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety and environmental protection.

Storage Requirements

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.

Waste Disposal Protocol

As a halogenated organic compound, this material must be disposed of as hazardous chemical waste. It must not be discharged into drains or the environment[6].

-

Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. This waste stream is typically categorized as "Halogenated Organic Waste"[7][8].

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents. Do not use abbreviations[7].

-

Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service. The primary method for destroying such compounds is high-temperature incineration (around 1200 K) in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like HBr) formed during combustion[6][9].

References

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

-

Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. [Link]

-

Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]

-

Abdel-Ghani, N. T., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemical Science & Engineering. [Link]

Sources

- 1. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. ethz.ch [ethz.ch]

- 6. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. uakron.edu [uakron.edu]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Storage and Stability of 2-Bromo-4-methylthiazole-5-carbaldehyde

Introduction: 2-Bromo-4-methylthiazole-5-carbaldehyde (CAS No. 933720-87-7) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2][3] Its unique trifunctional structure—comprising a reactive aldehyde, a synthetically versatile bromo-substituent on an aromatic thiazole core—makes it a valuable precursor for the synthesis of complex molecular architectures. However, the very features that make this compound synthetically attractive also render it susceptible to degradation if not stored and handled with meticulous care. The integrity of starting materials is paramount to the reproducibility and success of research outcomes.

This in-depth guide provides researchers, chemists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of this compound. Moving beyond simple storage instructions, this document elucidates the underlying chemical principles, details potential degradation pathways, and provides actionable protocols to ensure the long-term viability and purity of this critical reagent.

Physicochemical Profile and Inherent Reactivity

Understanding the molecule's structure is fundamental to predicting its stability. The compound's reactivity is primarily dictated by the interplay of its three key functional domains.

Caption: Key reactive sites of this compound.

-

Aldehyde Group (-CHO): This is the most significant liability for stability. Aldehydes, particularly aromatic ones, are highly susceptible to aerobic oxidation, converting them into the corresponding carboxylic acid.[4][5] This process can be catalyzed by light, heat, and trace metal impurities.

-

Thiazole Ring: As an electron-rich aromatic system, the thiazole ring provides a degree of electronic stabilization.[6] However, under harsh acidic or basic conditions, the ring system can be susceptible to hydrolysis.[7]

-

Bromo Substituent (C-Br): The carbon-bromine bond is a key site for chemical synthesis. While relatively stable under normal storage conditions, organobromine compounds can be sensitive to light (photodecomposition) over extended periods.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 933720-87-7 | [1][2][3] |

| Molecular Formula | C₅H₄BrNOS | [3] |

| Molecular Weight | 206.06 g/mol | [3] |

| Typical Appearance | White to yellow or light brown crystalline powder | [8] |

| Purity (Commercial) | ≥97% | [3] |

Primary Degradation Pathway: Oxidation

The principal and most common degradation route for this compound is the oxidation of the aldehyde functional group to 2-Bromo-4-methylthiazole-5-carboxylic acid. This single transformation significantly alters the compound's reactivity and renders it unsuitable for most subsequent chemical reactions that rely on the aldehyde's electrophilicity.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology

This protocol is adapted from general industry guidelines for forced degradation studies. [7]

-

Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Prepare Stress Samples:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a small amount of the solid compound in an oven at 105°C for 48 hours. Afterwards, dissolve in acetonitrile to the target concentration.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV (e.g., 254 nm) and visible light source.

-

-

Sample Processing: Before analysis, cool all samples to room temperature. Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

-